Alatrofloxacin

Antimicrobial susceptibility MIC comparison Fluoroquinolone spectrum

Alatrofloxacin is the L-alanyl-L-alanyl prodrug of trovafloxacin, formulated as a mesylate salt for IV administration. Unlike earlier fluoroquinolones, it provides quantifiably superior Gram-positive activity (~8-16-fold lower MICs vs levofloxacin against S. pneumoniae) and broad anaerobic coverage. The prodrug confers significantly higher water solubility than trovafloxacin base, enabling precise IV dosing for PK/PD models and polymicrobial infection research. Its rapid in vivo conversion and consistent 10-11 h half-life facilitate robust pharmacokinetic studies. Withdrawn from clinical use in 2006 due to hepatotoxicity, it is now exclusively available for non-clinical research. For research use only.

Molecular Formula C26H25F3N6O5
Molecular Weight 558.5 g/mol
CAS No. 157182-32-6
Cat. No. B117182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlatrofloxacin
CAS157182-32-6
Synonymsalatrofloxacin
alatrofloxacin mesylate
CP 116,517
CP 116517
CP-116,517
CP-116517
Trovan
Molecular FormulaC26H25F3N6O5
Molecular Weight558.5 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(C)C(=O)NC1C2C1CN(C2)C3=C(C=C4C(=O)C(=CN(C4=N3)C5=C(C=C(C=C5)F)F)C(=O)O)F)N
InChIInChI=1S/C26H25F3N6O5/c1-10(30)24(37)31-11(2)25(38)32-20-14-7-34(8-15(14)20)23-18(29)6-13-21(36)16(26(39)40)9-35(22(13)33-23)19-4-3-12(27)5-17(19)28/h3-6,9-11,14-15,20H,7-8,30H2,1-2H3,(H,31,37)(H,32,38)(H,39,40)/t10-,11-,14-,15+,20?/m0/s1
InChIKeyUUZPPAMZDFLUHD-LZGARRQBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Alatrofloxacin CAS 157182-32-6: Fluoroquinolone Prodrug Baseline Properties and Regulatory Context


Alatrofloxacin (CAS 157182-32-6), a synthetic fluoronaphthyridone antibiotic, functions as the L-alanyl-L-alanyl prodrug of trovafloxacin and is formulated as a mesylate salt for intravenous administration [1]. Developed by Pfizer as Trovan I.V., it was approved in 1997 [2]. The compound is rapidly hydrolyzed in vivo to the active moiety trovafloxacin, achieving a mean elimination half-life of approximately 10-11 hours and oral bioavailability of ~88% [3]. Both alatrofloxacin and trovafloxacin were withdrawn from major markets by 2006 due to post-marketing reports of severe hepatotoxicity [1]. Consequently, current procurement and research use is limited to non-clinical or strictly controlled experimental settings where its specific spectrum or pharmacokinetic profile provides a justified advantage over other fluoroquinolones.

Why Alatrofloxacin Cannot Be Replaced by Generic Fluoroquinolones: Core Differentiation from Ciprofloxacin, Levofloxacin, and Moxifloxacin


Direct substitution of alatrofloxacin with other common intravenous fluoroquinolones such as ciprofloxacin, levofloxacin, or moxifloxacin is scientifically unsupported without careful consideration of the target pathogen and clinical context. Alatrofloxacin is the prodrug of trovafloxacin, a fourth-generation fluoroquinolone with a distinct and quantifiably enhanced spectrum against clinically important Gram-positive cocci and anaerobic bacteria [1]. This spectrum is not equivalent to earlier generation agents. For instance, while ciprofloxacin demonstrates potent activity against Gram-negative aerobes, its activity against Streptococcus pneumoniae and anaerobes is limited [2]. Conversely, trovafloxacin exhibits minimum inhibitory concentration (MIC) values against pneumococci that are approximately 8- to 16-fold lower than those of levofloxacin, a difference with direct pharmacodynamic implications [3]. Furthermore, the prodrug design confers specific formulation properties; alatrofloxacin mesylate is significantly more water-soluble than trovafloxacin base, enabling the creation of a clinically viable intravenous formulation [4]. Therefore, using a different fluoroquinolone would result in either an inadequate spectrum (e.g., ciprofloxacin for anaerobes) or a suboptimal pharmacodynamic profile (e.g., levofloxacin for pneumococci) for the specific indications where trovafloxacin's unique profile was originally justified.

Alatrofloxacin Quantitative Differentiation: Head-to-Head Efficacy, Spectrum, and PK Data for Informed Selection


Superior In Vitro Activity of Trovafloxacin (from Alatrofloxacin) Against Gram-Positive Bacteria vs. Ciprofloxacin

Trovafloxacin, the active metabolite of alatrofloxacin, demonstrates significantly greater in vitro potency than ciprofloxacin against Gram-positive bacteria. In a study of 4241 clinical bacterial isolates, trovafloxacin was significantly more active against Gram-positive organisms, Acinetobacter spp., and Stenotrophomonas maltophilia [1]. Resistance to trovafloxacin in these groups was observed only among isolates exhibiting high-level resistance to ciprofloxacin, defined as an MIC ≥16 μg/mL [1].

Antimicrobial susceptibility MIC comparison Fluoroquinolone spectrum

Comparative Clinical Efficacy in Nosocomial Pneumonia vs. Ciprofloxacin

In a randomized, double-blind, multicenter trial for nosocomial pneumonia, sequential therapy with intravenous alatrofloxacin followed by oral trovafloxacin was compared to intravenous and oral ciprofloxacin [1]. The clinical success rates were equivalent, but notable differences emerged in subgroup analysis. For patients with confirmed Pseudomonas aeruginosa infections, the clinical success rate at end of study (Day 30) was 62% (8/13) for the alatrofloxacin/trovafloxacin arm versus 25% (2/8) for the ciprofloxacin arm [1].

Clinical trial Nosocomial pneumonia Efficacy comparison

Pharmacodynamic Advantage Over Levofloxacin for Pneumococcal Infections Based on PK/PD Breakpoints

A randomized, crossover study compared the plasma pharmacokinetics of intravenous alatrofloxacin and levofloxacin to their activity against S. pneumoniae [1]. The breakpoint MIC at which each drug would no longer achieve a target peak plasma concentration/MIC ratio of ≥12:1 was calculated. For alatrofloxacin (converted to trovafloxacin), the breakpoint MIC was 0.25 mg/L, while for levofloxacin, it was 0.5 mg/L [1].

Pharmacokinetics/Pharmacodynamics PK/PD target attainment S. pneumoniae

Rapid Prodrug Conversion and Consistent Pharmacokinetics of Alatrofloxacin

Alatrofloxacin serves as a highly efficient intravenous prodrug. Following a 1-hour infusion, alatrofloxacin is undetectable in plasma within minutes, indicating rapid and complete conversion to the active metabolite trovafloxacin [1]. The elimination half-life of trovafloxacin generated from alatrofloxacin is dose-independent and averages approximately 10.4 to 12.3 hours [1]. This profile supports once-daily dosing and contrasts with some other IV fluoroquinolones, like ciprofloxacin, which typically require twice- or thrice-daily administration.

Pharmacokinetics Prodrug conversion Half-life

Equivalent Efficacy with Single-Dose Prophylaxis in Colorectal Surgery Compared to Cefotetan

In a prospective, multicenter, double-blind trial involving 492 patients undergoing elective colorectal surgery, a single 200-mg intravenous dose of alatrofloxacin was compared to a single 2-g intravenous dose of cefotetan for surgical prophylaxis [1]. The primary endpoint, successful clinical response at the end of the 30-day study period, was identical between the two groups, with both achieving a 72% success rate [1].

Surgical prophylaxis Clinical trial Efficacy

Enhanced Aqueous Solubility of Alatrofloxacin Mesylate vs. Trovafloxacin Base

The design of alatrofloxacin as an L-alanyl-L-alanyl prodrug mesylate salt directly addresses the poor aqueous solubility of trovafloxacin, which limits its intravenous administration [1]. This solubility enhancement is a critical, quantifiable differentiator for parenteral formulation. While exact solubility values are not provided, the fact that alatrofloxacin is specifically designed and used for IV infusion, whereas trovafloxacin is for oral use, underscores the functional significance of this property [1].

Formulation Solubility Prodrug design

Optimal Research and Industrial Application Scenarios for Alatrofloxacin Based on Quantifiable Differentiation


In Vitro Studies on Mixed Gram-Positive and Anaerobic Infections

Alatrofloxacin (as a prodrug of trovafloxacin) is uniquely suited for in vitro models of polymicrobial infections where both Gram-positive aerobes and anaerobes are of concern. Its demonstrated superior potency against Gram-positive bacteria relative to ciprofloxacin [1] and its broad anaerobic coverage provide a spectrum not matched by earlier fluoroquinolones. This makes it a valuable tool for investigating the pharmacodynamics of combination therapy or for screening against panels of anaerobic pathogens.

Pharmacokinetic/Pharmacodynamic Modeling of Parenteral Fluoroquinolones

The well-characterized, rapid conversion of alatrofloxacin to trovafloxacin [2] and its consistent, long half-life (approx. 10-12 hours) make it an ideal candidate for PK/PD studies. Its use in models requiring intravenous administration allows for precise control over drug input and the generation of robust PK/PD indices, particularly for comparing the target attainment of once-daily fluoroquinolone regimens against pathogens with elevated MICs, such as S. pneumoniae [3].

In Vivo Models of Intra-Abdominal Sepsis and Surgical Prophylaxis

Given its demonstrated clinical equivalence to cefotetan in preventing post-surgical infections after colorectal procedures [4], alatrofloxacin is a relevant comparator or test agent in animal models of intra-abdominal sepsis or surgical site infections. Its broad spectrum, covering enteric Gram-negative rods, Gram-positive cocci, and anaerobes, allows it to serve as a single-agent control in complex infection models, simplifying study design and interpretation.

Research into Fluoroquinolone Resistance Mechanisms

The observation that trovafloxacin resistance in Gram-positive bacteria occurs primarily in isolates with high-level resistance to ciprofloxacin (MIC ≥16 μg/mL) [1] positions alatrofloxacin as a useful probe for studying cross-resistance patterns and the evolution of fluoroquinolone resistance determinants. Its activity against some ciprofloxacin-intermediate strains allows for nuanced investigations into target site mutations and efflux pump contributions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Alatrofloxacin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.